Alpinumisoflavone Alpinumisoflavone Alpinumisoflavone is a member of isoflavanones. It has a role as a metabolite.
Alpinumisoflavone is a natural product found in Maclura pomifera, Ficus nervosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 34086-50-5
VCID: VC21339728
InChI: InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
SMILES: CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

Alpinumisoflavone

CAS No.: 34086-50-5

Cat. No.: VC21339728

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Alpinumisoflavone - 34086-50-5

CAS No. 34086-50-5
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Standard InChI InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Standard InChI Key RQAMSFTXEFSBPK-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C

Chemical Structure and Properties

Alpinumisoflavone is a member of the isoflavonoid family characterized by a unique pyranoisoflavone framework. Its systematic name is 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, with a molecular formula of C20H16O5 and molecular weight of 336.3 g/mol . The compound features a distinctive structure with a pyran group attached to carbon positions 6 and 7 (C-6, 7) and a hydroxyl group at C-4′ . This structural arrangement contributes significantly to its biological activities.

PropertyCharacteristic
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
CAS Number34086-50-5
Chemical SynonymsAlpinum Isoflavone, 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Structural ClassPyranoisoflavone

Natural Sources

Alpinumisoflavone has been isolated from various plant species, primarily from the Moraceae family. The compound is most abundantly found in:

  • Maclura tricuspidata fruit (formerly known as Cudrania tricuspidata)

  • Genista pichisermolliana

  • Maclura pomifera

  • Ficus nervosa

These plants have been used in traditional medicine practices across various cultures, particularly in Asia, suggesting that the medicinal properties of alpinumisoflavone may have been indirectly utilized for centuries before its isolation and characterization.

Pharmacological Activities

Antioxidant Activity

Alpinumisoflavone exhibits significant antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, alpinumisoflavone demonstrated an EC50 value of 9.2 μM, showing greater potency than its methyl derivative, 4′-O-methyl alpinumisoflavone (EC50 = 17.8 μM) . Research has also shown that alpinumisoflavone increases the levels of anti-oxidative enzymes including:

Antioxidant EnzymeFunction
Catalase (CAT)Decomposition of hydrogen peroxide to water and oxygen
Heme oxygenase-1 (HO-1)Degradation of heme with production of antioxidant biliverdin
Glutathione peroxidase (GPx)Reduction of lipid hydroperoxides and hydrogen peroxide
Superoxide dismutase (SOD)Conversion of superoxide radicals to hydrogen peroxide and oxygen

These antioxidant mechanisms contribute significantly to alpinumisoflavone's protective effects against oxidative stress-induced cellular damage .

Anti-cancer Properties

Alpinumisoflavone exhibits significant anti-cancer activity across various cancer types. Research has demonstrated its efficacy in:

  • Ovarian cancer cells (ES2 and OV90)

  • Colorectal cancer

  • Esophageal cancer

  • Renal cell carcinoma

  • Hepatocellular carcinoma

In ovarian cancer cells, alpinumisoflavone has been shown to inhibit cell growth and migration, induce cell death, and depolarize mitochondrial membrane potential . It regulates mitochondrial respiration and exhibits synergistic effects with cisplatin in suppressing cancer cell proliferation .

A study focusing on anti-angiogenic properties revealed that alpinumisoflavone possesses characteristics of a phytoestrogen compound with significant binding affinity and inhibitory activity against pro-angiogenic targets, suggesting potential for inhibiting tumor vascularization .

Molecular Mechanisms of Action

Calcium Homeostasis Disruption

One of the key mechanisms through which alpinumisoflavone exerts its effects is disruption of calcium homeostasis. Studies on endometriosis cells have demonstrated that alpinumisoflavone treatment leads to alterations in intracellular Ca2+ levels . This calcium disruption appears to be a critical step in alpinumisoflavone-induced cell death.

Research has shown that IP3R1 (Inositol 1,4,5-trisphosphate receptor type 1), located in the endoplasmic reticulum, plays important roles in cell proliferation, metabolism, and apoptosis by regulating calcium flux . Alpinumisoflavone's interaction with these calcium regulatory mechanisms contributes to its therapeutic effects in both cancer and endometriosis models.

Mitochondrial Function Regulation

Alpinumisoflavone significantly impacts mitochondrial function across various cell types. Research has demonstrated that alpinumisoflavone treatment leads to:

  • Depolarization of the mitochondria membrane potential

  • Reduction in basal respiration

  • Decrease in maximal respiration

  • Inhibition of ATP production

A study on endometriosis cells revealed that alpinumisoflavone affects mitochondrial respiratory rates at each stage of the electron transport chain process . The compound's ability to disrupt mitochondrial energy metabolism is integral to its mechanism of inducing cell death in pathological cells.

Signaling Pathway Modulation

Alpinumisoflavone modulates multiple cellular signaling pathways that regulate cell survival, proliferation, and stress responses. In endometriosis cells, protein expression analysis revealed that alpinumisoflavone:

Signaling PathwayEffect of Alpinumisoflavone
AKT signalingDecreased phosphorylation by >50%
PI3K/AKT downstream (P70S6K and S6)Decreased phosphorylation to <33% of control
ERK1/2 MAPKIncreased phosphorylation by 1.7-2.3 fold
P38 MAPKSignificantly increased phosphorylation
P90RSKSignificantly increased phosphorylation

These alterations in signaling pathways contribute significantly to alpinumisoflavone's ability to induce cell death in pathological cells while sparing normal cells .

Additionally, in inflammation models, alpinumisoflavone inhibits the NF-κB pathway, suppresses MAPK activation, and reduces NLRP3 inflammasome and IL-17 signaling .

Research Applications and Future Perspectives

Based on extensive research findings, alpinumisoflavone shows promise for several therapeutic applications:

  • As a potential management agent or adjuvant therapy for endometriosis

  • For development of anti-cancer agents, particularly for ovarian cancer

  • As an anti-inflammatory agent for conditions like acute lung injury

  • As a skin protective agent against inflammation and oxidative damage

Current research suggests alpinumisoflavone could be a promising scaffold for drug development. Its ability to selectively target pathological cells while sparing normal cells (as seen in endometriosis studies) makes it particularly interesting as a therapeutic candidate .

Future research directions might include:

  • Optimization of alpinumisoflavone derivatives for enhanced efficacy and bioavailability

  • Clinical trials to evaluate safety and efficacy in human subjects

  • Exploration of combinatorial approaches with existing therapies

  • Further elucidation of molecular mechanisms to identify additional therapeutic targets

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